molecular formula C2HBr2ClO B8723379 Dibromoacetyl chloride CAS No. 5302-76-1

Dibromoacetyl chloride

Cat. No. B8723379
CAS RN: 5302-76-1
M. Wt: 236.29 g/mol
InChI Key: LQBBYHUQQRZRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromoacetyl chloride is a chemical compound with the molecular formula C2HBr2ClO . It has an average mass of 236.290 Da and a monoisotopic mass of 233.808258 Da .


Synthesis Analysis

The synthesis of dibromoacetyl derivatives can be achieved through various methods. One efficient method involves the reaction of acetyl derivatives with double the molar quantity of benzyltrimethylammonium tribromide in a dichloromethane–methanol solution at room temperature . This reaction provides dibromoacetyl derivatives in fairly good yields .


Molecular Structure Analysis

This compound contains a total of 6 bonds; 5 non-H bonds, 1 multiple bond, 1 double bond, and 1 acyl halogenide (aliphatic) .


Physical And Chemical Properties Analysis

This compound has an average mass of 236.290 Da and a monoisotopic mass of 233.808258 Da . More detailed physical and chemical properties were not available from the search results.

Safety and Hazards

Dibromoacetyl chloride may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation. It can cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for Dibromoacetyl chloride were not available from the search results, it’s worth noting that advancements in chemical synthesis processes could potentially impact the production and application of this compound .

properties

CAS RN

5302-76-1

Molecular Formula

C2HBr2ClO

Molecular Weight

236.29 g/mol

IUPAC Name

2,2-dibromoacetyl chloride

InChI

InChI=1S/C2HBr2ClO/c3-1(4)2(5)6/h1H

InChI Key

LQBBYHUQQRZRLK-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)Cl)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.